

A Technical Guide to the Discovery and History of Sodium Chlorate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: sodium;chlorate

Cat. No.: B7821714

[Get Quote](#)

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of sodium chlorate (NaClO_3). It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a detailed understanding of this powerful oxidizing agent. The document covers key historical milestones, the evolution of manufacturing processes, detailed experimental protocols, and extensive quantitative data.

Discovery and Early Chemical Synthesis

The history of sodium chlorate is intrinsically linked to the discovery of its potassium salt, potassium chlorate (KClO_3), by the French chemist Claude Louis Berthollet around 1788.^[1] Berthollet, a key figure in modern chemistry, was investigating the properties of chlorine gas.^[2] ^[3] He discovered that passing chlorine gas through a hot solution of potassium hydroxide (potash lye) resulted in the formation of crystals of a new salt, which he called "superoxygenated potassium muriate" – now known as potassium chlorate.^{[1][2]} This salt was found to be a powerful oxidizing agent, even more so than potassium nitrate (saltpetre), the primary component of gunpowder at the time.^[1]

The same chemical principle was applied to produce sodium chlorate. The early chemical synthesis involved passing chlorine gas through a hot, concentrated solution of sodium hydroxide (soda lye). This process relies on the chemical disproportionation of hypochlorite, which is formed as an intermediate. The overall reaction is as follows:

This method, while effective for laboratory-scale synthesis, was inefficient for large-scale production, paving the way for more advanced manufacturing techniques.[\[5\]](#)

The Advent of Electrochemical Synthesis

The late 19th century marked a paradigm shift in chlorate production with the development of electrochemical methods.[\[6\]](#) Today, industrial-scale manufacturing of sodium chlorate is performed exclusively by the electrolysis of a concentrated, hot sodium chloride (brine) solution.[\[5\]](#)[\[7\]](#)[\[8\]](#) This process proved to be far more efficient and scalable than the older chemical methods.

The first electrochemical synthesis of sodium chlorate was achieved by Wilhelm von Hisinger and Jöns Jacob Berzelius.[\[7\]](#) The overall reaction for the electrochemical process is:

The process is more complex than this summary equation suggests. At the anode, chloride ions are oxidized to chlorine, which then hydrolyzes to form hypochlorous acid and hypochlorite ions. In the bulk solution, hypochlorite undergoes autoxidation, primarily through the reaction between hypochlorous acid and hypochlorite ions, to form chlorate.[\[5\]](#)[\[10\]](#) Process conditions such as temperature (typically 70-90°C) and pH (6.1-6.4) are carefully controlled to maximize the efficiency of chlorate formation and minimize side reactions, such as the cathodic reduction of hypochlorite.[\[5\]](#)[\[7\]](#) Additives like sodium dichromate are often used to form a protective film on the cathode, which impedes this unwanted reduction reaction and increases current efficiency.[\[5\]](#)[\[11\]](#)

Data Presentation

Quantitative data regarding sodium chlorate's properties, solubility, and historical development are summarized in the tables below.

Table 1: Physical and Chemical Properties of Sodium Chlorate

Property	Value
Chemical Formula	<chem>NaClO3</chem> [5]
Molar Mass	106.44 g/mol [5] [9]
Appearance	White to off-white crystalline solid [9] [12]
Odor	Odorless [5] [12]
Density	2.49 g/cm ³ (at 15 °C) [5] [13]
Melting Point	248–261 °C (decomposes) [5] [13]
Boiling Point	Decomposes above 300 °C [5] [9] [14]
Crystal Structure	Cubic [13] [15]

| Standard Enthalpy of Formation (ΔH_f°) | -365.4 kJ/mol[\[13\]](#) |

Table 2: Solubility of Sodium Chlorate in Water

Temperature (°C)	Solubility (g / 100 mL)
0	79 [5]
10	89 [5]
25	105.7 [5] [13]
40	125 [5]

| 100 | 220.4[\[5\]](#) |

Table 3: Key Milestones in the History of Sodium Chlorate

Year	Event	Significance
ca. 1788	Claude Louis Berthollet synthesizes potassium chlorate. [1]	First synthesis of a chlorate salt, establishing the chemical principles.
1789	Berthollet produces "Eau de Javel" (sodium hypochlorite). [16] [17]	Precursor chemistry to chlorate synthesis is established.
Late 19th Century	Development of the first commercial electrochemical processes. [6] [17]	Marks the shift to efficient, industrial-scale production.
1897	First commercial production of potassium chlorate in the U.S. via electrolysis. [6]	Signifies the industrial adoption of electrochemical methods in North America.

| Mid 20th Century | Rapid growth in demand driven by the pulp and paper industry.[\[7\]](#) | Solidifies sodium chlorate's primary application in chlorine dioxide bleaching. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis of sodium chlorate. These protocols are representative of the historical and modern laboratory methods.

This method is analogous to Berthollet's original discovery and is suitable for small-scale laboratory preparation. It involves the heat-induced disproportionation of sodium hypochlorite (bleach).

Objective: To synthesize sodium chlorate from a commercial sodium hypochlorite solution.

Materials:

- Commercial chlorine bleach (e.g., 5% sodium hypochlorite solution, without additives)[\[18\]](#)
- Beaker (250 mL)

- Hot plate
- Stirring rod
- Ice bath
- Buchner funnel and filter paper

Methodology:

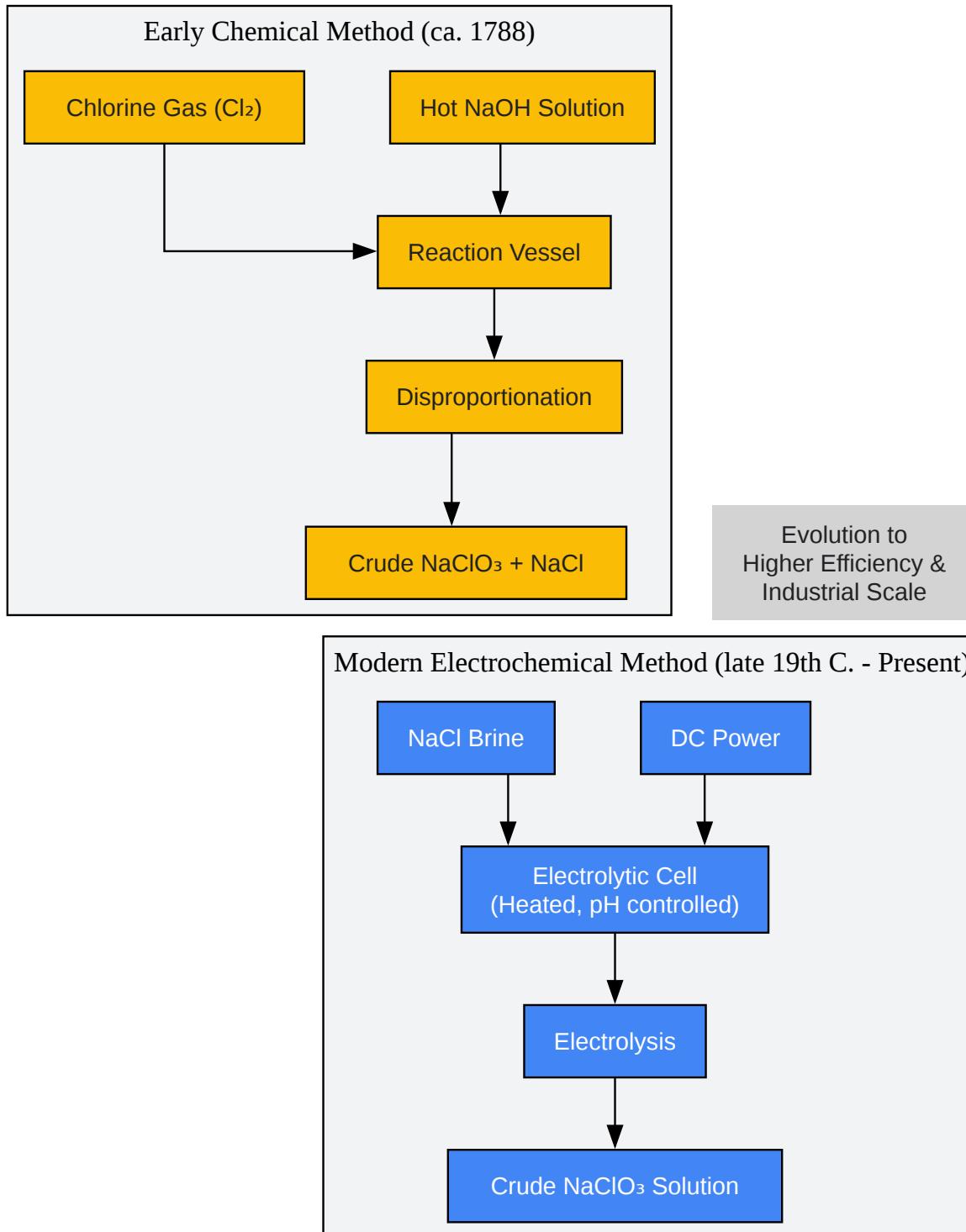
- Pour 100 mL of chlorine bleach into a 250 mL beaker.[\[18\]](#)
- Place the beaker on a hot plate in a well-ventilated fume hood.
- Heat the solution and bring it to a gentle boil. As the water evaporates, the concentration of salts will increase.[\[18\]](#)
- Continue boiling until a significant amount of white precipitate (primarily sodium chloride) is observed. The volume will be substantially reduced.[\[18\]](#)
- Remove the beaker from the heat and allow it to cool slightly.
- While still hot, carefully decant the supernatant liquid into a separate, clean beaker, leaving the bulk of the precipitated sodium chloride behind. Sodium chlorate is much more soluble in hot water than sodium chloride.[\[18\]](#)
- Place the beaker containing the decanted liquid into an ice bath to cool. As the solution cools, the less soluble sodium chlorate will crystallize out.
- Collect the sodium chlorate crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold distilled water to remove residual sodium chloride.
- Allow the crystals to dry completely.

This protocol describes a laboratory-scale version of the modern industrial process for producing sodium chlorate.

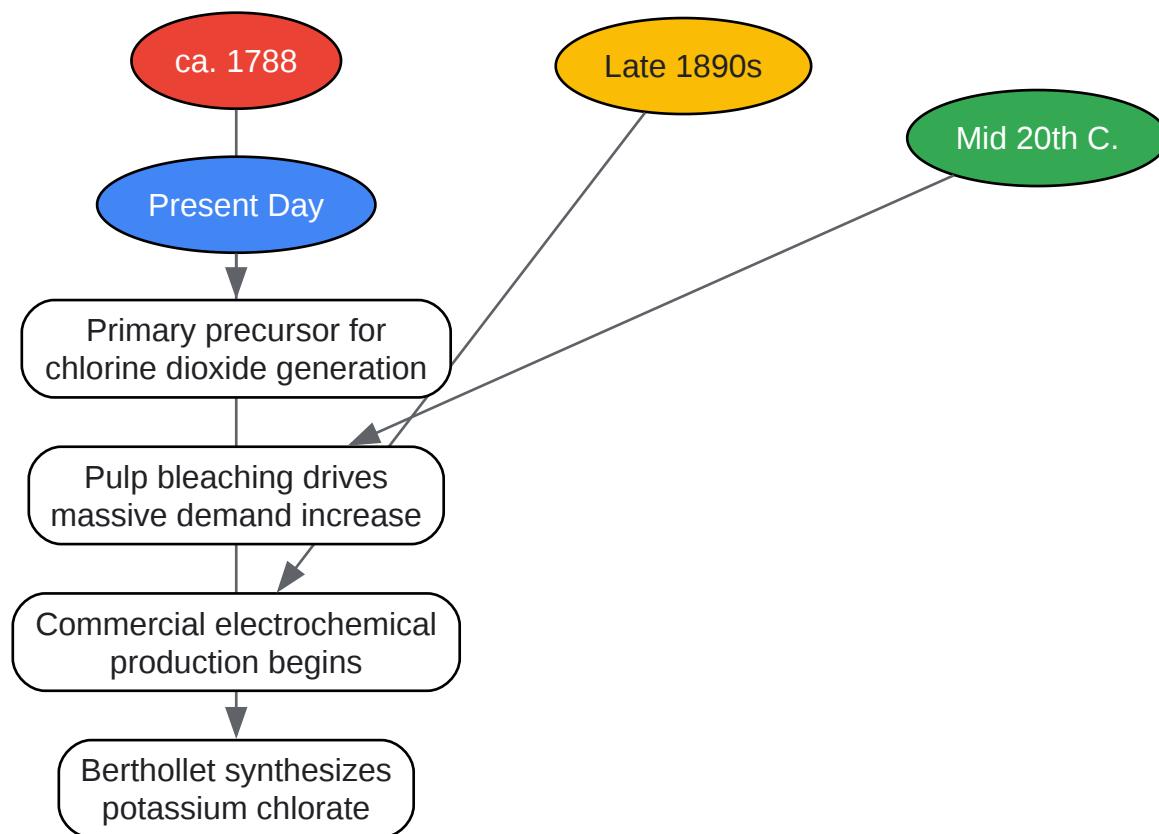
Objective: To synthesize sodium chlorate by the electrolysis of an aqueous sodium chloride solution.

Materials:

- Sodium chloride (NaCl), non-iodized
- Distilled water
- DC power supply (capable of delivering >5A)
- Electrolytic cell (e.g., a 500 mL beaker)
- Anode: Graphite rod or Dimensionally Stable Anode (DSA)[[11](#)]
- Cathode: Steel or titanium electrode[[7](#)]
- Hot plate with magnetic stirring capabilities
- pH meter or pH indicator strips

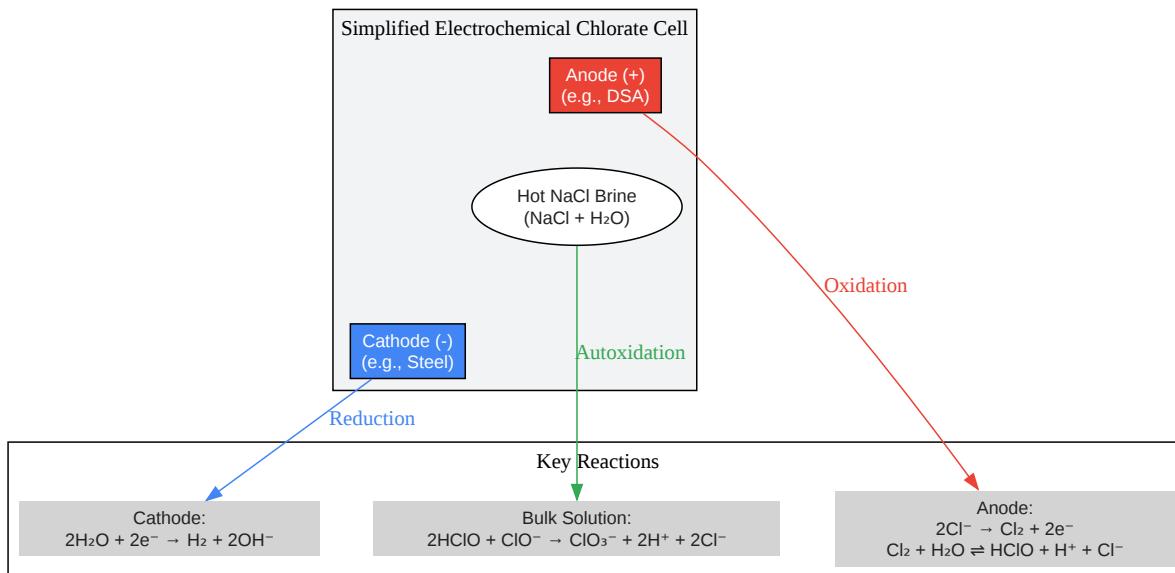

Methodology:

- Prepare a near-saturated brine solution by dissolving approximately 330 grams of sodium chloride in 1 liter of distilled water. Heating and stirring will aid dissolution.[[19](#)]
- Pour 400 mL of the brine solution into the electrolytic cell.
- Place the cell on a hot plate and gently heat the solution to between 70-80°C. Maintain this temperature throughout the electrolysis.[[7](#)]
- Position the anode and cathode in the solution, ensuring they do not touch. The distance should be minimized to reduce voltage drop but sufficient to prevent shorting.
- Connect the electrodes to the DC power supply.
- Apply a current to the cell. A current density of 30-60 mA/cm² is typical for laboratory setups. Hydrogen gas will evolve at the cathode and chlorine will be produced at the anode.[[7](#)]


- Monitor the pH of the solution periodically. The ideal pH range is 6.1-6.4.[\[5\]](#) If the pH becomes too alkaline, add a few drops of dilute hydrochloric acid.
- Continue the electrolysis for several hours. The total run time depends on the current applied. Theoretically, 6 Faradays of charge (approx. 160.8 Ah) are required to produce one mole of NaClO₃.
- After the electrolysis is complete, turn off the power supply and remove the electrodes.
- Filter the hot solution to remove any electrode degradation products (e.g., graphite powder).
- Allow the solution to cool slowly to room temperature, and then in a refrigerator, to crystallize the sodium chlorate.
- Separate the crystals from the remaining brine solution by filtration. The product will be a mixture of sodium chlorate and unreacted sodium chloride. Further recrystallization can be performed for purification.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows in the history and production of sodium chlorate.


[Click to download full resolution via product page](#)

Caption: Evolution of Sodium Chlorate Synthesis.

[Click to download full resolution via product page](#)

Caption: Timeline of Key Milestones.

[Click to download full resolution via product page](#)

Caption: Simplified Electrochemical Chlorate Cell.

Principal Applications

The predominant commercial application of sodium chlorate is in the pulp and paper industry, which consumes over 90% of the world's production.[8][12] It serves as the primary raw material for the on-site generation of chlorine dioxide (ClO₂), a powerful and environmentally preferred bleaching agent used in Elemental Chlorine-Free (ECF) bleaching processes.[7][12] Other significant uses include:

- **Herbicides:** It is a non-selective contact herbicide, though its use in this capacity has declined in some regions due to environmental persistence.[7][20]

- Chemical Synthesis: It acts as a potent oxidizing agent in the production of other chemicals, including all perchlorates, which are manufactured by the electrolysis of sodium chlorate solutions.[\[5\]](#)
- Mining: Used in the extraction of uranium and other metals.[\[7\]](#)[\[20\]](#)
- Oxygen Generation: In specialized applications, such as emergency oxygen systems in aircraft, the thermal decomposition of sodium chlorate is used to produce breathable oxygen.[\[5\]](#)[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorates: Tragic Incidents and Life-Saving Applications – Part 2 - ChemistryViews [chemistryviews.org]
- 2. Claude-Louis Berthollet | French Chemist & Innovator | Britannica [britannica.com]
- 3. Claude Louis Berthollet [sites.itservices.cas.unt.edu]
- 4. quora.com [quora.com]
- 5. Sodium chlorate - Wikipedia [en.wikipedia.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. diva-portal.org [diva-portal.org]
- 8. epa.gov [epa.gov]
- 9. Sodium Chlorate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 10. alphaindustrial.group [alphaindustrial.group]
- 11. scribd.com [scribd.com]
- 12. nouryon.com [nouryon.com]
- 13. webqc.org [webqc.org]

- 14. chlorates.exrockets.com [chlorates.exrockets.com]
- 15. Sodium Chlorate: Preparation, Properties & Uses Explained [vedantu.com]
- 16. Claude Louis Berthollet Facts for Kids [kids.kiddle.co]
- 17. Chlorine - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. chlorates.exrockets.com [chlorates.exrockets.com]
- 20. mcgroup.co.uk [mcgroup.co.uk]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and History of Sodium Chlorate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7821714#discovery-and-history-of-sodium-chlorate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com